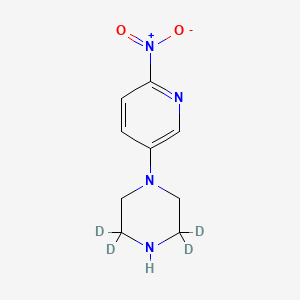

4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C9H12N4O2 |

|---|---|

Peso molecular |

212.24 g/mol |

Nombre IUPAC |

3,3,5,5-tetradeuterio-1-(6-nitro-3-pyridinyl)piperazine |

InChI |

InChI=1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2/i3D2,4D2 |

Clave InChI |

UBCDLQPOKISIDX-KHORGVISSA-N |

SMILES isomérico |

[2H]C1(CN(CC(N1)([2H])[2H])C2=CN=C(C=C2)[N+](=O)[O-])[2H] |

SMILES canónico |

C1CN(CCN1)C2=CN=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 chemical properties

An In-Depth Technical Guide to 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4: Properties, Synthesis, and Application

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a deuterated isotopologue of the heterocyclic compound 1-(6-Nitropyridin-3-yl)piperazine. This guide is intended for researchers, scientists, and professionals in drug development, focusing on the synthesis, characterization, and critical applications of this stable isotope-labeled compound. The narrative emphasizes the rationale behind its use, particularly as an internal standard in advanced analytical methodologies.

Introduction: The Significance of Isotopic Labeling

In modern pharmaceutical research and bioanalysis, precision and accuracy are paramount. Stable isotope-labeled compounds, where one or more hydrogen atoms are replaced with their heavier, non-radioactive isotope deuterium (²H or D), are indispensable tools.[1] this compound is the deuterium-labeled version of 4-(6-Nitro-3-pyridinyl)-piperazine.[2][3] The introduction of deuterium offers a subtle yet powerful modification that does not significantly alter the chemical properties of the molecule but provides a distinct mass signature.[1]

This mass shift is the cornerstone of its utility, primarily in two domains:

-

Internal Standards for Quantitative Mass Spectrometry: As an internal standard (IS), it is the gold standard for isotope dilution mass spectrometry (IDMS). It mimics the analyte's behavior during sample extraction, chromatography, and ionization, correcting for experimental variability and matrix effects, thereby ensuring highly accurate quantification.[4][5][6]

-

Tracers in Metabolic Studies: Deuterated compounds are used to trace the metabolic fate (absorption, distribution, metabolism, and excretion - ADME) of a drug candidate within a biological system, providing crucial insights into its pharmacokinetic profile.[1]

The strategic placement of four deuterium atoms on the piperazine ring, away from the likely sites of metabolic activity, makes this molecule an excellent internal standard rather than a therapeutic agent designed to exhibit an altered metabolic profile (a "deuterated drug").[7][8]

Physicochemical Properties and the Deuterium Isotope Effect

The fundamental physicochemical properties of this compound are directly comparable to its non-deuterated (protium) analogue. The primary distinction is the increase in molecular weight due to the four deuterium atoms.

| Property | 1-(6-Nitropyridin-3-yl)piperazine (Analyte) | This compound (Internal Standard) | Justification / Reference |

| Molecular Formula | C₉H₁₂N₄O₂ | C₉H₈D₄N₄O₂ | Four protium (H) atoms are replaced by deuterium (D) atoms. |

| Molecular Weight | 208.22 g/mol | Approx. 212.25 g/mol | Increased mass from 4 deuterium atoms.[9][10] |

| CAS Number | 775288-71-6 | Not consistently available; specific to manufacturer. | [9][10][11] |

| Appearance | Yellow Solid | Expected to be a yellow solid. | Based on the parent compound.[10] |

The Kinetic Isotope Effect (KIE)

A core principle in the chemistry of deuterated compounds is the Kinetic Isotope Effect. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[12] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[7][13]

While this effect is exploited in "deuterated drugs" to slow metabolism and improve pharmacokinetics, for an internal standard, it is crucial that the deuterium labels are placed at positions that are not metabolically labile.[8][12] Placing the deuterium atoms on the piperazine ring at positions 2 and 6 ensures the molecule remains metabolically stable and behaves identically to the analyte, preserving its function as a reliable standard.[14]

Synthesis and Isotopic Labeling Strategy

The synthesis of the deuterated compound logically follows the synthesis of its protium analogue, with the key difference being the use of a deuterated starting material.

Synthesis of the Parent Compound: 1-(6-Nitropyridin-3-yl)piperazine

The most common and high-yielding method for synthesizing the parent compound is through a nucleophilic aromatic substitution reaction.[9] This process typically involves:

-

Reactants: Reacting a halo-substituted nitropyridine, such as 5-bromo-2-nitropyridine or 3-chloro-6-nitropyridine, with an excess of piperazine.[9][10]

-

Conditions: The reaction is often carried out in a solvent like acetonitrile or n-butanol under reflux conditions (e.g., 95°C) for several hours.[9][10]

-

Workup and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified using column chromatography to yield the final product as a yellow solid.[10][15]

Synthesis of this compound

To produce the d4-labeled compound, the synthetic scheme is adapted to incorporate a deuterated precursor. The most direct approach involves using piperazine-2,2,6,6-d4 in place of standard piperazine in the nucleophilic aromatic substitution reaction described above.

The synthesis of the deuterated piperazine precursor itself can be achieved through methods like the reduction of piperazine-2,6-dione with a deuterated reducing agent such as lithium aluminum deuteride (LiAlD₄).

Analytical Characterization

Confirming the identity, purity, and isotopic enrichment of the final compound is critical. This is primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Mass Spectrometry (MS): This is the definitive technique. When analyzed by MS, the deuterated compound will exhibit a molecular ion peak ([M+H]⁺) that is 4 mass units higher than its non-deuterated counterpart (e.g., m/z of ~213.1 vs. ~209.1).[10] This mass difference allows for the clear, unambiguous detection of both the analyte and the internal standard in a single analysis.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides structural confirmation and verifies the position of the deuterium labels.

-

¹H NMR: In the proton NMR spectrum, the signals corresponding to the protons at the C2 and C6 positions of the piperazine ring will be absent or significantly reduced in intensity. The remaining signals for the pyridine ring and the C3/C5 piperazine protons should match those of the parent compound.[10]

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a distinct signal at the chemical shift corresponding to the C2/C6 positions of the piperazine ring, confirming the successful incorporation of the deuterium labels.[17][18] Deuterated solvents are typically not required for ²H NMR analysis.[18][19]

-

Core Application: Internal Standard for LC-MS/MS Bioanalysis

The premier application of this compound is as a heavy-labeled internal standard for the quantification of its protium analogue in complex biological matrices like plasma, blood, or urine.[4][16]

The Principle of Isotope Dilution

The methodology relies on adding a precise, known amount of the deuterated internal standard to every sample, calibrator, and quality control standard at the very beginning of the sample preparation process.[6] Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction losses, chromatographic behavior, and ionization suppression or enhancement in the mass spectrometer's source.[5][6]

The mass spectrometer differentiates between the two compounds based on their mass-to-charge ratio. By measuring the ratio of the analyte's signal response to the internal standard's signal response, a highly precise and accurate concentration of the analyte can be calculated, irrespective of variations during the analytical workflow.[6]

Detailed Experimental Protocol: Quantification in Human Plasma

This section outlines a validated, step-by-step methodology for using this compound as an internal standard.

Objective: To quantify 1-(6-Nitropyridin-3-yl)piperazine in human plasma.

1. Materials and Reagents:

-

Analyte: 1-(6-Nitropyridin-3-yl)piperazine

-

Internal Standard: this compound

-

Human Plasma (with K₂EDTA as anticoagulant)

-

Acetonitrile (ACN) with 0.1% Formic Acid (Precipitation Solvent)

-

Methanol (for stock solutions)

-

Water with 0.1% Formic Acid (Mobile Phase A)

-

Acetonitrile with 0.1% Formic Acid (Mobile Phase B)

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard in methanol.

-

Working Solutions:

-

Prepare a series of analyte working solutions by serial dilution of the stock solution to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL).

-

Prepare an internal standard working solution at a fixed concentration (e.g., 100 ng/mL).

-

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 200 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

4. LC-MS/MS Conditions:

-

LC System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

-

Mobile Phase A: Water + 0.1% Formic Acid.[6]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

-

Flow Rate: 0.4 mL/min.[6]

-

Injection Volume: 5 µL.[6]

-

Gradient:

-

0.0-0.5 min: 2% B

-

0.5-2.5 min: Ramp from 2% to 95% B

-

2.5-3.0 min: Hold at 95% B

-

3.0-3.1 min: Return to 2% B

-

3.1-4.0 min: Re-equilibrate at 2% B

-

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[6]

-

Detection: Multiple Reaction Monitoring (MRM).[6]

-

MRM Transitions (Hypothetical):

-

Analyte: Q1: 209.1 m/z → Q3: 135.1 m/z (fragment corresponding to loss of piperazine moiety)

-

Internal Standard: Q1: 213.1 m/z → Q3: 135.1 m/z (fragment is identical, as deuteration is on the other part of the cleaved molecule)

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the nominal concentration of the calibrators.

-

Use a weighted (1/x²) linear regression to fit the curve.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound represents a sophisticated and essential tool for modern analytical science. Its value is derived not from its own biological activity, but from the precision it imparts to the study of its non-deuterated analogue. By leveraging the principles of isotope dilution, this compound allows researchers to achieve unparalleled accuracy and robustness in quantitative bioanalysis, ensuring data integrity in drug metabolism, pharmacokinetics, and clinical monitoring studies. Its synthesis and characterization rely on established chemical principles, making it an accessible yet powerful component of the drug development toolkit.

References

- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | All Things Stem Cell [allthingsstemcell.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Deuterated drug - Wikipedia [en.wikipedia.org]

- 9. 1-(6-Nitropyridin-3-yl)piperazine | 775288-71-6 | Benchchem [benchchem.com]

- 10. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 11. 1-(6-Nitropyridin-3-Yl)Piperazine - Protheragen [protheragen.ai]

- 12. researchgate.net [researchgate.net]

- 13. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 14. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 15. 1-(6-nitropyridin-3-yl)piperazine | 775288-71-6 [chemicalbook.com]

- 16. texilajournal.com [texilajournal.com]

- 17. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. myuchem.com [myuchem.com]

An In-depth Technical Guide to 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4, a deuterated isotopologue of a key heterocyclic scaffold. The strategic incorporation of four deuterium atoms onto the piperazine ring renders this molecule an invaluable tool in modern analytical and pharmaceutical research. This document delves into the foundational principles of deuterium labeling, the compound's physicochemical properties, a detailed, field-proven synthetic methodology, rigorous analytical characterization techniques, and its primary application as an internal standard in quantitative mass spectrometry-based assays. The content is structured to provide both theoretical understanding and practical, actionable protocols for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction: The Significance of Isotopic Labeling

In the landscape of pharmaceutical development, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Stable isotope labeling, particularly the replacement of hydrogen with its heavier, non-radioactive isotope deuterium (²H or D), has emerged as a transformative technique.[1][2] The C-D bond is stronger than the C-H bond, which can lead to a significant kinetic isotope effect (KIE).[3][4] This effect can slow down metabolic pathways that involve the cleavage of that bond, potentially improving a drug's pharmacokinetic profile by increasing its half-life or reducing the formation of toxic metabolites.[5]

Beyond its use in modifying drug metabolism, deuteration is a cornerstone of quantitative bioanalysis. Isotopically labeled compounds, such as this compound, are ideal internal standards for mass spectrometry (MS) assays.[5] They co-elute chromatographically with their non-labeled analogue ("analyte") but are distinguishable by their higher mass. This allows for precise and accurate quantification of the analyte by correcting for variations in sample preparation and instrument response.

The subject of this guide, this compound, serves as a critical analytical reagent, likely used in the development and analysis of drugs containing the nitropyridinyl-piperazine moiety. This scaffold is of significant interest in medicinal chemistry, with derivatives being investigated for various therapeutic applications.[6][7]

Physicochemical and Structural Properties

The defining characteristic of this compound is the site-specific incorporation of four deuterium atoms on the piperazine ring, adjacent to the nitrogen atoms. This placement is chemically robust and remote from the likely sites of metabolic activity on the pyridine ring, making it an excellent, non-interfering internal standard.

| Property | Value | Source/Note |

| IUPAC Name | 4-(6-Nitropyridin-3-yl)piperazine-2,2,6,6-d4 | - |

| Molecular Formula | C₉H₈D₄N₄O₂ | - |

| CAS Number | Not definitively assigned. | The non-deuterated parent compound, 1-(6-Nitropyridin-3-yl)piperazine, is registered under CAS 775288-71-6.[8] |

| Molecular Weight | 212.25 g/mol | Calculated |

| Monoisotopic Mass | 212.1290 g/mol | Calculated |

| Isotopic Enrichment | Typically >98% | As specified by commercial suppliers. |

| Physical Form | Solid (Typically yellow to orange) | Inferred from related compounds. |

| Solubility | Soluble in DMSO, Methanol | Inferred from related compounds. |

Synthesis and Manufacturing

Proposed Synthetic Workflow

The synthesis is a two-stage process:

-

Stage 1: Synthesis of Piperazine-2,2,6,6-d4 dihydrochloride.

-

Stage 2: Nucleophilic Aromatic Substitution (SNAr) to yield the final product.

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol

Stage 1: Synthesis of Piperazine-2,2,6,6-d4 Dihydrochloride

-

Causality: This stage establishes the core deuterated heterocycle. Piperazine-2,6-dione is used as the precursor because the carbonyl groups can be reduced to CD₂ groups using a powerful deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is the reagent of choice for its high efficiency in reducing amides to amines.[3][4] The final product of this stage is converted to its hydrochloride salt to improve stability and ease of handling.

-

Protocol:

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is maintained under an inert atmosphere.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum deuteride (LiAlD₄) at 0 °C (ice bath).

-

Substrate Addition: A solution of piperazine-2,6-dione in anhydrous THF is added dropwise to the stirred suspension of LiAlD₄.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: After cooling to 0 °C, the reaction is carefully quenched by the sequential, dropwise addition of D₂O, followed by 15% aqueous NaOH, and then more D₂O. The resulting granular precipitate (aluminum salts) is filtered off and washed with THF.

-

Isolation & Salt Formation: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude piperazine-2,2,6,6-d4 oil is dissolved in anhydrous diethyl ether, and a solution of HCl in ether is added until precipitation ceases. The white solid is collected by filtration, washed with ether, and dried under vacuum to yield Piperazine-2,2,6,6-d4 dihydrochloride.

-

Stage 2: Synthesis of this compound

-

Causality: This is a classic SNAr reaction. The electron-withdrawing nitro group on the pyridine ring activates the C3 position (para to the nitro group) for nucleophilic attack by the secondary amine of the deuterated piperazine.[8] A base is required to deprotonate the piperazine hydrochloride salt in situ, freeing the nucleophilic nitrogen.

-

Protocol:

-

Setup: A round-bottom flask is charged with Piperazine-2,2,6,6-d4 dihydrochloride, 5-chloro-2-nitropyridine (or 3-bromo-6-nitropyridine), and a suitable base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent like acetonitrile or DMSO.

-

Reaction: The mixture is heated to 80-100 °C and stirred for 8-16 hours. The reaction progress is monitored by LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the high-purity this compound.

-

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product. A combination of spectroscopic techniques is employed.

Caption: Workflow for analytical characterization of the final compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the molecular formula and isotopic incorporation. The protonated molecule [M+H]⁺ will appear at a mass-to-charge ratio (m/z) approximately 4 Da higher than its non-deuterated counterpart. Analysis of the isotopic cluster confirms the number of deuterium atoms and the isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most direct evidence for successful deuteration is the disappearance of the proton signals corresponding to the C2 and C6 positions of the piperazine ring.

-

¹³C NMR: The carbon signals for C2 and C6 will show a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated analogue.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to determine the chemical purity of the compound. A single, sharp peak indicates a high-purity sample, which is critical for its use as a quantitative standard.

Applications in Research and Development

The primary and most critical application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, typically LC-MS/MS.[5]

Workflow for LC-MS/MS Quantitative Analysis

Caption: Standard workflow for using the deuterated compound as an internal standard.

-

Self-Validating System: The use of a stable isotope-labeled internal standard creates a robust and self-validating analytical system. Because the IS and the analyte have nearly identical chemical properties, they behave the same way during extraction, chromatography, and ionization. Any sample loss or matrix effects during preparation will affect both compounds equally. By calculating the ratio of the analyte's MS signal to the IS's MS signal, these variations are normalized, leading to highly precise and accurate quantification.

Conclusion

This compound represents more than just a chemical reagent; it is an enabling tool for high-fidelity scientific research. Its rational design, featuring stable deuterium labels on the piperazine ring, makes it an exemplary internal standard for demanding quantitative analytical applications. This guide has provided a comprehensive framework for understanding its synthesis, characterization, and critical role in drug development, empowering researchers to employ this valuable molecule with confidence and precision.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | All Things Stem Cell [allthingsstemcell.com]

- 3. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 4. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | 571189-16-7 [sigmaaldrich.com]

- 7. 4-(6-Nitro-3-pyridinyl)-1-piperazine-2,2,6,6-d4-carboxylic Acid 1,1-Dimethylethyl Ester [lgcstandards.com]

- 8. 1-(6-Nitropyridin-3-yl)piperazine | 775288-71-6 | Benchchem [benchchem.com]

A Technical Guide to the Synthesis of 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4: A Stable Isotope Labeled Internal Standard

Executive Summary: This document provides a comprehensive technical guide for the multi-step synthesis of 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4. Deuterium-labeled compounds are indispensable tools in pharmaceutical research, particularly in drug metabolism and pharmacokinetic (DMPK) studies, where they serve as ideal internal standards for quantitative analysis by mass spectrometry.[1][2][3] The strategic incorporation of four deuterium atoms onto the piperazine ring provides a distinct mass shift without significantly altering the physicochemical properties of the molecule, ensuring co-elution with the unlabeled analyte while allowing for clear differentiation in mass-to-charge ratio.

The described synthetic strategy is based on a robust and scalable nucleophilic aromatic substitution (SNAr) reaction. This guide details the prerequisite syntheses of two key intermediates: the electrophilic coupling partner, 3-chloro-6-nitropyridine, and the deuterated nucleophile, piperazine-2,2,6,6-d4. The synthesis of the deuterated piperazine is achieved via the reduction of a diketopiperazine precursor with a powerful deuterating agent. Each protocol is presented with detailed, step-by-step instructions, causality-driven explanations for experimental choices, and methods for purification and analytical characterization to ensure both high chemical purity and isotopic enrichment.

Introduction: The Role of Deuteration in Modern Drug Development

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (²H or D), is a cornerstone of modern pharmaceutical research and development. While seemingly a minor atomic modification, this substitution creates a carbon-deuterium (C-D) bond that is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. This difference in bond energy gives rise to the "kinetic isotope effect" (KIE), which can significantly slow the rate of chemical reactions involving the cleavage of this bond.[4][5] In a pharmacological context, this effect is leveraged to retard metabolic pathways, potentially improving a drug's half-life, enhancing its safety profile by reducing the formation of toxic metabolites, and increasing overall therapeutic efficacy.

Beyond therapeutic applications, deuterated molecules are of paramount importance as internal standards in bioanalytical assays.[1][2] Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) rely on internal standards for accurate quantification of analytes in complex biological matrices.[6][7] An ideal internal standard mimics the chemical and physical behavior of the analyte but is clearly distinguishable by the detector. Stable isotope labeled (SIL) compounds, such as the target molecule this compound, fulfill this role perfectly. They co-elute with the non-deuterated parent compound, experience similar ionization efficiency and matrix effects, but are easily resolved by their mass difference, leading to highly precise and accurate quantification.[8]

This guide outlines a validated synthetic pathway to this compound, designed for reproducibility and scalability in a research setting.

Overall Synthetic Strategy

The synthesis of the target molecule is logically approached through a retrosynthetic analysis, which disconnects the molecule at the pyridine-piperazine carbon-nitrogen bond. This strategy identifies two critical precursors: an electrophilic nitropyridine and a nucleophilic deuterated piperazine.

Figure 1: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves three primary stages:

-

Synthesis of 3-Chloro-6-nitropyridine: An activated electrophile is prepared.

-

Synthesis of Piperazine-2,2,6,6-d4: The isotopically labeled nucleophile is synthesized.

-

Final Coupling: A nucleophilic aromatic substitution (SNAr) reaction is performed to couple the two intermediates.

Synthesis of Key Intermediates

Part A: Synthesis of 3-Chloro-6-nitropyridine (Electrophile)

The presence of a nitro group on the pyridine ring is critical, as it is strongly electron-withdrawing, thereby activating the ring for nucleophilic attack.[9][10] The synthesis of 3-chloro-6-nitropyridine can be reliably achieved from 2,5-dichloropyridine via nitration.

Protocol: Nitration of 2,5-Dichloropyridine

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,5-Dichloropyridine | 147.99 | 10.0 g | 67.6 |

| Fuming Nitric Acid (90%) | 63.01 | 25 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 25 mL | - |

| Ice Water | - | 500 mL | - |

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 25 mL of concentrated sulfuric acid.

-

Addition of Starting Material: While maintaining the temperature below 10 °C, slowly add 10.0 g (67.6 mmol) of 2,5-dichloropyridine in portions. Stir until fully dissolved.

-

Nitration: To this solution, add 25 mL of fuming nitric acid dropwise via an addition funnel, ensuring the internal temperature does not exceed 30 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to 90 °C using an oil bath. Maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it over 500 mL of crushed ice with vigorous stirring.

-

Isolation: A yellow precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Purification: Dry the crude product under vacuum. Recrystallization from ethanol can be performed if higher purity is required, yielding 3-chloro-6-nitropyridine as a pale yellow solid.

Part B: Synthesis of Piperazine-2,2,6,6-d4 (Deuterated Nucleophile)

The introduction of deuterium at the 2 and 6 positions of the piperazine ring is achieved by the reduction of a suitable precursor, piperazine-2,6-dione, with a powerful deuterated reducing agent, Lithium Aluminum Deuteride (LiAlD₄).[1][11] This method ensures high levels of deuterium incorporation.

Figure 2: Reduction of piperazine-2,6-dione to yield the d4-labeled product.

Protocol: Reduction of Piperazine-2,6-dione with LiAlD₄

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Piperazine-2,6-dione | 114.10 | 5.0 g | 43.8 |

| Lithium Aluminum Deuteride (LiAlD₄) | 41.98 | 4.6 g | 109.5 (2.5 eq) |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Step-by-Step Methodology:

-

Safety First: LiAlD₄ is highly reactive with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Setup: In a 500 mL three-neck flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend 4.6 g (109.5 mmol) of LiAlD₄ in 100 mL of anhydrous THF.

-

Addition of Precursor: Slowly add a solution of 5.0 g (43.8 mmol) of piperazine-2,6-dione in 100 mL of anhydrous THF to the LiAlD₄ suspension. The addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup (Quenching): Cool the reaction flask in an ice bath. Cautiously and slowly quench the excess LiAlD₄ by the sequential dropwise addition of:

-

4.6 mL of D₂O (to avoid isotopic dilution)

-

4.6 mL of 15% (w/v) NaOD in D₂O

-

13.8 mL of D₂O

-

-

Isolation: Stir the resulting granular precipitate for 1 hour at room temperature. Filter off the aluminum salts and wash them thoroughly with THF.

-

Purification: Combine the filtrate and washes. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield piperazine-2,2,6,6-d4, typically as a white solid. The product should be stored under an inert atmosphere.

Final Coupling: Nucleophilic Aromatic Substitution (SNAr)

The final step involves the coupling of the two synthesized intermediates. The nitrogen atom of piperazine-d4 acts as a nucleophile, attacking the electron-deficient carbon at the 3-position of the nitropyridine ring and displacing the chloride leaving group.[12][13]

Figure 3: Mechanism of the SNAr coupling reaction.

Protocol: Synthesis of this compound

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Chloro-6-nitropyridine | 158.54 | 2.0 g | 12.6 |

| Piperazine-2,2,6,6-d4 | 90.15 | 1.25 g | 13.9 (1.1 eq) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.5 g | 25.2 (2.0 eq) |

| Acetonitrile (CH₃CN) | - | 50 mL | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask, add 3-chloro-6-nitropyridine (2.0 g, 12.6 mmol), piperazine-2,2,6,6-d4 (1.25 g, 13.9 mmol), and potassium carbonate (3.5 g, 25.2 mmol).

-

Solvent Addition: Add 50 mL of acetonitrile.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C). Stir vigorously for 8-12 hours. Monitor the reaction by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

-

Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the product and evaporate the solvent to yield the final product, this compound, as a yellow solid.

Purification and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.[7]

| Technique | Purpose | Expected Result |

| LC-MS | Confirm Molecular Weight & Purity | A major peak corresponding to the [M+H]⁺ ion at m/z 227.1. Purity should be >98%. |

| ¹H NMR | Confirm Structure & Deuteration | Signals for the pyridinyl protons. Absence of signals for the piperazine protons at the 2 and 6 positions. |

| HRMS | Determine Isotopic Enrichment | High-resolution mass spectrometry to confirm the elemental composition and calculate isotopic enrichment.[6] |

Determining Isotopic Enrichment: Isotopic enrichment is a measure of the percentage of the labeled isotope at a given position.[14] For the D4 product, mass spectrometry is the primary tool. The analysis involves comparing the measured isotopic distribution of the molecular ion cluster with the theoretical distribution for a given enrichment level.[6][15] An isotopic purity of >98% is typically required for use as an internal standard.

Safety and Troubleshooting

-

Safety: Handle nitrating agents (fuming nitric acid, sulfuric acid) with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE). LiAlD₄ is a highly pyrophoric reagent that reacts violently with water; it must be handled under an inert atmosphere.

-

Troubleshooting:

-

Low Deuterium Incorporation: This is often due to contamination of the LiAlD₄ or reaction setup with protic solvents (e.g., water from the atmosphere or in the THF). Ensure all reagents are anhydrous and glassware is rigorously dried.[5]

-

Incomplete SNAr Reaction: If the coupling reaction stalls, ensure the base (K₂CO₃) is anhydrous and finely powdered. Reaction time may also be extended.

-

Purification Challenges: The final product is polar. If separation is difficult, alternative solvent systems for chromatography (e.g., dichloromethane/methanol) may be explored.

-

Conclusion

This guide presents a robust and well-characterized three-stage synthesis for this compound. The methodology relies on established chemical principles, including aromatic nitration, reduction with a deuterated agent, and a nucleophilic aromatic substitution reaction. By following the detailed protocols for synthesis, purification, and characterization, researchers and drug development professionals can reliably produce this high-purity, isotopically enriched compound, a critical tool for advancing quantitative bioanalytical studies in the pharmaceutical sciences.

References

- 1. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. isotope.com [isotope.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4: Synthesis, Characterization, and Application as a Stable Isotope-Labeled Internal Standard

This technical guide provides a comprehensive overview of 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4, a deuterated analog of a key synthetic intermediate. This document is intended for researchers, scientists, and drug development professionals who require a deeper understanding of its synthesis, analytical characterization, and application, particularly as an internal standard in quantitative mass spectrometry-based assays.

Introduction: The Role of Deuterated Analogs in Modern Pharmaceutical Analysis

In the landscape of drug discovery and development, the precise quantification of analytes in complex biological matrices is paramount. Stable isotope-labeled (SIL) internal standards are the gold standard for achieving accuracy and precision in mass spectrometric bioanalysis.[1][2] The incorporation of deuterium into a molecule results in a compound that is chemically identical to the parent analyte but has a distinct, higher mass.[2] This mass shift allows for its differentiation from the analyte of interest while ensuring that it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects.[3]

This compound is the deuterated form of 4-(6-nitro-3-pyridinyl)-piperazine, a significant intermediate in the synthesis of various pharmaceutically active compounds.[4][5] Its primary utility lies in its application as an internal standard for the accurate quantification of the non-labeled parent compound or its metabolites during pharmacokinetic and metabolic studies.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈D₄N₄O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Exact Mass | 212.1211 | Calculated |

| CAS Number | 2089333-08-2 | [1] |

| Appearance | Solid (form may vary) | General knowledge |

| Non-Labeled Analog | 1-(6-Nitropyridin-3-yl)piperazine | [6] |

| Non-Labeled MW | 208.22 g/mol | [6] |

| Non-Labeled CAS | 775288-71-6 | [6] |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this deuterated compound involves a multi-step process. A plausible and efficient synthetic route is outlined below, which first involves the synthesis of the non-deuterated piperazine precursor, followed by deuteration.

Synthesis of the Non-Deuterated Precursor: 1-(6-Nitropyridin-3-yl)piperazine

The synthesis of the non-deuterated precursor can be achieved via a nucleophilic aromatic substitution reaction.[4][7]

Caption: Synthesis workflow for the non-deuterated precursor.

Experimental Protocol:

-

Reaction Setup: To a solution of 5-bromo-2-nitropyridine (1.0 eq) in acetonitrile, add N,N-diisopropylethylamine (DIPEA) (1.5 eq) and an excess of piperazine (1.2 eq).[7]

-

Reaction Conditions: Heat the mixture to reflux and maintain for 8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[7]

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is purified by column chromatography to yield 1-(6-nitropyridin-3-yl)piperazine as a solid.[7]

Deuteration of the Piperazine Ring

The deuteration of the piperazine ring can be achieved through the reduction of an appropriate precursor with a deuterium source, such as lithium aluminum deuteride (LiAlD₄).[8][9]

Caption: General workflow for the deuteration of the piperazine ring.

Conceptual Experimental Protocol:

-

Rationale: A common strategy for introducing deuterium into a piperazine ring involves the reduction of a piperazine-dione precursor. This allows for the specific placement of deuterium atoms at the 2 and 6 positions.

-

Synthesis of Piperazine-dione Precursor: The non-deuterated 1-(6-nitropyridin-3-yl)piperazine would first be converted to an N-protected piperazine-2,6-dione derivative.

-

Reduction with LiAlD₄: The piperazine-2,6-dione precursor is then reduced with lithium aluminum deuteride (LiAlD₄) in an anhydrous solvent like tetrahydrofuran (THF). This step introduces deuterium atoms at the 2 and 6 positions of the piperazine ring.[8][9]

-

Deprotection: The protecting group on the piperazine nitrogen is subsequently removed under appropriate conditions to yield the final product, this compound.

Analytical Characterization

The structural integrity and isotopic purity of this compound must be rigorously confirmed. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the absence of protons at the deuterated positions and for verifying the overall structure.

¹H NMR Analysis of the Non-Deuterated Analog:

-

¹H NMR (DMSO-d₆): The spectrum of 1-(6-nitropyridin-3-yl)piperazine shows characteristic peaks for the pyridine protons at approximately δ 8.32 (d), 8.22 (d), and 7.57 (dd) ppm. The piperazine protons appear as multiplets around δ 3.73–3.65 and 3.24–3.18 ppm.[4]

Expected ¹H NMR Spectrum of the Deuterated Analog:

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the 2 and 6 positions of the piperazine ring would be absent or significantly diminished, confirming successful deuteration. The signals for the pyridine and the remaining piperazine protons should remain.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and confirming the isotopic enrichment of the deuterated compound.

Mass Spectrum of the Non-Deuterated Analog:

-

The mass spectrum of 1-(6-nitropyridin-3-yl)piperazine shows a molecular ion ([M+H]⁺) at m/z 209.1.[7]

Expected Mass Spectrum of the Deuterated Analog:

-

The mass spectrum of this compound is expected to show a molecular ion ([M+H]⁺) at m/z 213.1, which is 4 mass units higher than the non-deuterated analog, confirming the incorporation of four deuterium atoms.

Application as an Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the quantification of small molecules in biological matrices. The use of a deuterated internal standard is critical for achieving reliable results.[3][10]

Caption: Workflow for quantitative analysis using LC-MS/MS with a deuterated internal standard.

Experimental Protocol for LC-MS/MS Analysis:

-

Sample Preparation:

-

LC Conditions:

-

Inject the extracted sample onto a suitable reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

MS/MS Conditions:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for both the analyte (non-deuterated) and the internal standard (deuterated).

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration in a series of calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable piperazine derivatives, GC-MS can be an effective analytical technique.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation and Derivatization:

-

Spike the sample with the deuterated internal standard.

-

Perform a liquid-liquid or solid-phase extraction.

-

Derivatization may be necessary to improve the volatility and chromatographic properties of the analyte and internal standard.

-

-

GC Conditions:

-

Inject the derivatized extract into a GC equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

-

Use a temperature program to achieve separation of the analytes.

-

-

MS Conditions:

-

Utilize electron ionization (EI) or chemical ionization (CI).

-

Monitor characteristic fragment ions for both the analyte and the internal standard in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[11]

-

-

Quantification:

-

Quantify the analyte based on the ratio of the peak area of a characteristic ion of the analyte to that of the internal standard, using a calibration curve.

-

Conclusion

This compound is a valuable tool for researchers in the pharmaceutical industry. Its use as a stable isotope-labeled internal standard enables the development of robust and reliable quantitative bioanalytical methods, which are essential for advancing our understanding of the pharmacokinetics and metabolism of new drug candidates. The synthetic and analytical protocols outlined in this guide provide a framework for the effective implementation of this compound in a research and development setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benchchem.com [benchchem.com]

- 4. 1-(6-Nitropyridin-3-yl)piperazine | 775288-71-6 | Benchchem [benchchem.com]

- 5. innospk.com [innospk.com]

- 6. 1-(6-Nitropyridin-3-yl)piperazine | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 8. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 9. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4: From Sourcing to Bioanalytical Application

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible bioanalytical data is paramount. In the landscape of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard can be the determining factor between a robust, reliable assay and one plagued by variability. This technical guide provides an in-depth exploration of 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4, a deuterated internal standard of significant interest, particularly in pharmacokinetic studies of compounds containing the pyridinyl-piperazine moiety. We will navigate the complexities of sourcing this critical reagent, delve into its synthesis, and provide a detailed, field-proven protocol for its application in a regulated bioanalytical workflow.

The Imperative of Stable Isotope-Labeled Internal Standards in Modern Bioanalysis

The fundamental principle of using an internal standard (IS) in quantitative analysis is to account for analyte loss during sample preparation and variations in instrument response. An ideal IS should mimic the physicochemical properties of the analyte as closely as possible. While structural analogues have been used, stable isotope-labeled (SIL) internal standards are now widely recognized as the "gold standard" in bioanalysis, a stance supported by regulatory bodies like the FDA and EMA.[1]

The incorporation of heavy isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), creates a compound that is chemically identical to the analyte but has a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their near-identical chemical behavior ensures they co-elute during chromatography and experience similar ionization efficiencies and matrix effects.[2] This co-elution is critical; it ensures that any suppression or enhancement of the analyte's signal due to the complex biological matrix is mirrored by the IS, allowing for accurate correction and yielding reliable quantitative data.[2][3] The use of a SIL-IS, like this compound, is therefore a commitment to generating high-quality, defensible data for pharmacokinetic and toxicokinetic studies.[1]

Sourcing and Procurement of this compound

Identifying a reliable supplier for a specialized chemical like this compound is the first critical step in any research project. The quality of the internal standard, in terms of chemical and isotopic purity, will directly impact the integrity of the analytical data. Several reputable companies specialize in the synthesis of complex organic molecules and isotopically labeled compounds.

Table 1: Notable Suppliers of this compound and Related Compounds

| Supplier | Specialization | Geographic Reach |

| Toronto Research Chemicals (TRC) | Complex organic small molecules, analytical standards, and stable isotopes.[4][5] | Worldwide |

| MedChemExpress (MCE) | Research chemicals and biochemicals, including isotopically labeled compounds.[6] | Worldwide |

| Clearsynth | Reference standards, impurities, and stable isotope-labeled compounds. | Worldwide |

| BOC Sciences | A wide range of chemicals, including intermediates and isotopically labeled compounds.[] | Worldwide |

When procuring this compound, it is essential to request a comprehensive Certificate of Analysis (CoA) . The CoA should provide critical information on the compound's identity, chemical purity (typically determined by HPLC), and isotopic purity (determined by mass spectrometry). For a deuterated standard, an isotopic purity of ≥98% is generally considered acceptable for bioanalytical applications.

The Synthetic Pathway: A Look into the Chemistry

The synthesis of this compound is a multi-step process that requires expertise in organic synthesis and isotopic labeling. While specific, proprietary synthesis routes may vary between suppliers, a general and logical pathway can be constructed based on established chemical reactions.

The synthesis would likely begin with the deuterated starting material, piperazine-2,2,6,6-d4. This deuterated piperazine can be synthesized through various methods, including the reduction of a suitable precursor with a deuterium source. The subsequent key step is a nucleophilic aromatic substitution reaction with a functionalized pyridine ring.

Figure 1: A generalized synthetic workflow for this compound.

A Plausible Synthetic Protocol:

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), piperazine-2,2,6,6-d4 is dissolved in a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Reagents: 5-Bromo-2-nitropyridine is added to the solution, along with a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a non-nucleophilic base (e.g., cesium carbonate). The Buchwald-Hartwig amination is a powerful and commonly used method for forming carbon-nitrogen bonds.

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 100-120 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine to remove inorganic salts and the solvent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final product, this compound.

Application in a Bioanalytical Workflow: A Detailed Protocol

The primary utility of this compound is as an internal standard for the quantification of its non-labeled analogue or structurally related drugs in biological matrices. The following is a comprehensive, step-by-step protocol for the analysis of a target analyte in human plasma.

Figure 2: A detailed bioanalytical workflow for the quantification of a target analyte using a deuterated internal standard.

Experimental Protocol:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol or DMSO).

-

Prepare a 1 mg/mL stock solution of this compound in the same solvent.

-

From these stock solutions, prepare working solutions at appropriate concentrations for spiking into blank plasma to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a concentration that will yield a robust signal in the LC-MS/MS system.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each plasma sample (calibrator, QC, or unknown) in a 1.5 mL microcentrifuge tube, add the internal standard working solution.

-

Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for such analytes.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions for column re-equilibration. The total run time should be optimized for throughput while ensuring adequate separation.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for piperazine-containing compounds.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard must be optimized.

-

-

Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Analyte (non-labeled) | [M+H]⁺ | Optimized fragment ion | To be optimized |

| This compound (IS) | [M+H]⁺ + 4 | Optimized fragment ion | To be optimized |

-

Data Analysis and Quantification:

-

Integrate the peak areas of the analyte and the internal standard in the chromatograms.

-

Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x² is commonly used.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound serves as a powerful tool in the arsenal of the bioanalytical scientist. Its use as a stable isotope-labeled internal standard is crucial for developing robust and reliable LC-MS/MS methods for the quantification of related analytes in complex biological matrices. By ensuring proper sourcing, understanding the fundamentals of its synthesis, and implementing a meticulously validated bioanalytical protocol, researchers can significantly enhance the quality and integrity of their pharmacokinetic data. This commitment to analytical excellence is fundamental to the successful advancement of drug development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.de]

- 5. fishersci.de [fishersci.de]

- 6. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Deuterated 4-(6-Nitro-3-pyridinyl)-piperazine: Applications in Advanced Bioanalytical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Deuterated 4-(6-Nitro-3-pyridinyl)-piperazine, a critical tool in modern pharmaceutical research and development. This stable isotope-labeled compound, specifically 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4, serves primarily as a high-fidelity internal standard in bioanalytical studies. Its strategic use, particularly in the quantitative analysis of the CDK4/6 inhibitor Palbociclib, underscores its importance in oncology drug development. This guide will delve into the synthesis, physicochemical properties, and mechanism of action of its non-deuterated counterpart, and provide detailed protocols for its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays.

Introduction: The Significance of Deuteration in Drug Development

In the landscape of pharmaceutical sciences, the strategic incorporation of deuterium, a stable isotope of hydrogen, into drug molecules and analytical standards has emerged as a powerful strategy.[1] This process, known as deuteration, can significantly influence the pharmacokinetic profile of a drug by leveraging the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2] This can lead to a reduced rate of metabolism, a longer half-life, and a decrease in the formation of potentially toxic metabolites.[2]

Beyond its application in modifying drug metabolism, deuteration is instrumental in the development of stable isotope-labeled internal standards (SIL-IS). These standards are considered the "gold standard" in quantitative bioanalysis due to their near-identical physicochemical properties to the analyte of interest.[3] This ensures they co-elute during chromatography and exhibit similar ionization efficiency in mass spectrometry, thereby accurately compensating for variations in sample preparation and matrix effects.[3] Deuterated 4-(6-Nitro-3-pyridinyl)-piperazine exemplifies the utility of SIL-IS in ensuring the accuracy and precision of bioanalytical methods.

Profile of 4-(6-Nitro-3-pyridinyl)-piperazine and its Deuterated Analog

The Parent Compound: A Key Intermediate in Palbociclib Synthesis

4-(6-Nitro-3-pyridinyl)-piperazine is a crucial intermediate in the synthesis of Palbociclib, a first-in-class oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Palbociclib is a cornerstone therapy for certain types of advanced or metastatic breast cancer.[4][5] The synthesis of Palbociclib involves the coupling of this piperazine derivative with other molecular fragments, highlighting the industrial significance of 4-(6-Nitro-3-pyridinyl)-piperazine.

Deuterated 4-(6-Nitro-3-pyridinyl)-piperazine: The Ideal Internal Standard

The deuterated analog, specifically this compound, is the focus of this guide.[6][7] The four deuterium atoms are strategically placed on the piperazine ring, a common site of metabolic activity in many drug molecules. This specific labeling provides a sufficient mass shift for clear differentiation from the unlabeled analyte in mass spectrometry without significantly altering its chromatographic behavior.[6][7]

Table 1: Physicochemical Properties

| Property | 4-(6-Nitro-3-pyridinyl)-piperazine | Deuterated 4-(6-Nitro-3-pyridinyl)-piperazine (d4) |

| Molecular Formula | C₉H₁₂N₄O₂ | C₉H₈D₄N₄O₂ |

| Molecular Weight | 208.22 g/mol | 212.24 g/mol [6] |

| CAS Number | 775288-71-6 | 2089333-08-2[6] |

| Appearance | Off-white to orange crystalline powder | Solid |

Synthesis of Deuterated 4-(6-Nitro-3-pyridinyl)-piperazine

While specific proprietary synthesis methods may vary, a plausible and common approach for the synthesis of deuterated piperazine derivatives involves the use of deuterated building blocks. A general synthetic strategy is outlined below.

General Synthetic Approach

The synthesis of this compound can be conceptualized through the reaction of 3-bromo-6-nitropyridine with piperazine-2,2,6,6-d4. The deuterated piperazine can be prepared from commercially available deuterated starting materials.

References

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. In vitro and in vivo metabolic investigation of the Palbociclib by UHPLC-Q-TOF/MS/MS and in silico toxicity studies of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | All Things Stem Cell [allthingsstemcell.com]

An In-Depth Technical Guide to the Physical Characteristics of 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 is the deuterium-labeled form of 4-(6-Nitro-3-pyridinyl)-piperazine.[1][2] The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into the piperazine ring offers a valuable tool for various analytical and research applications, particularly in the field of drug development and pharmacokinetics. This technical guide provides a comprehensive overview of the physical characteristics of this compound, drawing upon data from its non-deuterated analogue and general principles of isotopic labeling.

The primary application of this compound is as an internal standard in quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The mass difference introduced by the four deuterium atoms allows for its clear differentiation from the non-labeled compound in mass spectrometry, ensuring accurate quantification in complex biological matrices.

Chemical and Physical Properties

The physical properties of this compound are largely governed by its core molecular structure, which it shares with its non-deuterated counterpart, 1-(6-nitropyridin-3-yl)piperazine. The introduction of deuterium atoms results in a slight increase in molecular weight but does not significantly alter other physical characteristics such as appearance, solubility, and melting point.

| Property | Value | Source |

| Molecular Formula | C₉H₈D₄N₄O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Appearance | Light brown to brown solid | [3] |

| Melting Point | Not experimentally determined for the deuterated compound. The non-deuterated analogue is a solid at room temperature. | |

| Solubility | Soluble in chloroform and methanol. |

Computed Properties of the Non-Deuterated Analogue (1-(6-nitropyridin-3-yl)piperazine):

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₄O₂ | [4] |

| Molecular Weight | 208.22 g/mol | [4] |

| XLogP3 | 0.8 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 208.09602564 g/mol | [4] |

| Topological Polar Surface Area | 74 Ų | [4] |

Structural Elucidation and Characterization

The structural integrity of this compound is confirmed through a combination of synthetic pathway analysis and spectroscopic techniques.

Synthesis

The synthesis of the non-deuterated parent compound, 1-(6-nitropyridin-3-yl)piperazine, typically involves a nucleophilic aromatic substitution reaction. In this process, a nitropyridine derivative with a suitable leaving group, such as 3-chloro-6-nitropyridine or 5-bromo-2-nitropyridine, is reacted with an excess of piperazine.[4] This reaction proceeds under reflux conditions and can achieve high yields.

The deuterated analogue is synthesized using a similar methodology, employing a deuterated piperazine starting material, specifically piperazine-2,2,6,6-d4. The choice of this specific deuterated piperazine ensures the strategic placement of the deuterium atoms on the piperazine ring, away from the sites of chemical reaction, thus maintaining the compound's chemical reactivity while providing a distinct mass signature.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques for confirming the identity and purity of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the non-deuterated compound, 1-(6-nitropyridin-3-yl)piperazine, in DMSO-d₆ shows characteristic signals for the protons on the pyridine and piperazine rings.[4] For the deuterated analogue, the signals corresponding to the protons at the 2 and 6 positions of the piperazine ring would be absent, providing clear evidence of successful deuteration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of the non-deuterated compound in DMSO-d₆ reveals distinct peaks for the carbon atoms in the pyridine and piperazine rings.[4] The spectrum of the deuterated compound is expected to be very similar, with minor shifts possible for the carbons bearing deuterium atoms due to isotopic effects.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula. For the non-deuterated compound, the calculated value for [M+H]⁺ is 209.1039.[4] For this compound, the expected [M+H]⁺ peak would be shifted by approximately 4 mass units, confirming the incorporation of four deuterium atoms.

Experimental Protocols

Workflow for Use as an Internal Standard in LC-MS Analysis

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a quantitative LC-MS experiment.

Caption: LC-MS quantitative analysis workflow.

Step-by-Step Methodology:

-

Sample Preparation:

-

A known amount of the biological matrix (e.g., plasma, urine) is aliquoted.

-

A precise volume of a stock solution of this compound (internal standard) is added to the sample.

-

Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile, methanol).

-

The sample is centrifuged, and the supernatant is collected.

-

Further purification is performed using solid-phase extraction (SPE) if necessary.

-

The purified extract is evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in a mobile phase-compatible solvent.

-

-

LC-MS Analysis:

-

The reconstituted sample is injected into a liquid chromatography system (UPLC or HPLC).

-

The analyte and the internal standard are separated on a suitable analytical column.

-

The separated compounds are introduced into the mass spectrometer.

-

Detection is performed using Multiple Reaction Monitoring (MRM) mode, with specific precursor-product ion transitions for both the analyte and the internal standard.

-

-

Data Analysis:

-

The peak areas for the analyte and the internal standard are integrated.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is calculated.

-

The concentration of the analyte in the original sample is determined by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Conclusion

This compound is a well-characterized, deuterated compound that serves as an essential tool for researchers in drug development and related fields. Its physical characteristics, which closely mirror its non-deuterated counterpart, combined with its distinct mass, make it an ideal internal standard for ensuring the accuracy and reliability of quantitative bioanalytical methods. The established synthetic routes and analytical characterization techniques provide a solid foundation for its application in rigorous scientific research.

References

4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 stability and storage

An In-depth Technical Guide to the Stability and Storage of 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4

This guide provides a comprehensive overview of the critical considerations for the stability and storage of this compound, a deuterated isotopologue used as an internal standard in bioanalytical studies. Adherence to appropriate handling and storage protocols is paramount to ensure its chemical and isotopic integrity, thereby safeguarding the accuracy and reproducibility of experimental results.

Molecular Profile and Inherent Stability Considerations

This compound is a synthetic compound featuring a nitropyridine moiety linked to a deuterated piperazine ring.[1][2][3] Its stability is influenced by the intrinsic properties of these structural components.

-

Nitropyridine Ring: The presence of the nitro group, an electron-withdrawing functionality, and the pyridine ring itself, introduces susceptibility to certain degradation pathways. Nitroaromatic compounds can be susceptible to reduction and nucleophilic attack.[4] The pyridine ring, a heterocyclic aromatic compound, can undergo microbial degradation, often initiated by oxidation.[5][6] While the pyridine ring is relatively stable to oxidation under standard laboratory conditions, its degradation can be influenced by environmental factors.[7]

-

Piperazine Ring: Piperazine and its derivatives are known to be hygroscopic and can be sensitive to light.[8] The secondary amine in the piperazine ring can be susceptible to oxidation. It is considered a stable compound under normal conditions but should be stored away from incompatible materials like strong oxidizing agents and acids.[8][9]

-

Deuterium Labeling: The incorporation of deuterium at the 2,2,6,6-positions of the piperazine ring is a key feature of this molecule, primarily for its use as an internal standard in mass spectrometry-based assays.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[10] This increased bond strength can slow down metabolic processes that involve the cleavage of these bonds, potentially enhancing the compound's stability in biological matrices.[10] However, it's important to be aware of the potential for hydrogen-deuterium (H-D) exchange, especially in protic solvents or under acidic or basic conditions, which could compromise the isotopic purity of the standard.[11]

A visual representation of the molecule's structure is provided below:

Caption: Chemical structure of this compound.

Potential Degradation Pathways

-

Photodegradation: Aromatic nitro compounds and piperazine derivatives can be susceptible to degradation upon exposure to light, particularly UV radiation.[8] This can lead to complex photochemical reactions resulting in the formation of impurities.

-

Oxidation: The piperazine ring and the pyridine ring are susceptible to oxidation.[5] Atmospheric oxygen or oxidizing agents can lead to the formation of N-oxides or hydroxylated derivatives.

-

Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions could potentially lead to the hydrolysis of the molecule, although this is considered less likely under typical storage conditions.

-

H-D Exchange: As previously mentioned, the deuterium labels are susceptible to exchange with protons from the environment, especially in protic solvents. This would not represent a degradation of the molecule's core structure but would compromise its isotopic purity and its utility as an internal standard.

The following diagram illustrates these potential degradation pathways:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Hammond Cell Tech [hammondcelltech.com]

- 3. This compound | All Things Stem Cell [allthingsstemcell.com]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. lobachemie.com [lobachemie.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 4-(6-Nitro-3-pyridinyl)-piperazine in Human Plasma Using a Deuterated Internal Standard

Abstract

This application note presents a detailed, validated protocol for the quantitative analysis of 4-(6-Nitro-3-pyridinyl)-piperazine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest level of accuracy and precision, a stable isotope-labeled (SIL) internal standard, 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4, is employed. The methodology leverages a straightforward protein precipitation extraction procedure, followed by a rapid reversed-phase chromatographic separation. This document provides a comprehensive guide, from the underlying principles of stable isotope dilution to step-by-step protocols for sample preparation, instrument operation, and full method validation in accordance with regulatory guidelines. The described method is highly selective, sensitive, and robust, making it suitable for high-throughput bioanalysis in regulated environments such as preclinical and clinical drug development.

The Foundational Role of a Stable Isotope-Labeled Internal Standard